6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride
Overview
Description
6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride: is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is studied for its reactivity and stability.
Biology: In biological research, 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazoles, have been evaluated as potential anticancer agents . They have shown significant antiproliferative activity, suggesting that they may target cellular processes involved in cell proliferation .
Mode of Action
Similar compounds have shown to interact with their targets and induce changes such as cell cycle arrest and apoptosis . These changes can lead to the inhibition of cell proliferation, which is a key factor in the development and progression of cancer .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis . These pathways play crucial roles in the regulation of cell growth and death, and their disruption can lead to the development of diseases such as cancer .
Pharmacokinetics
Similar compounds have been shown to have low blood-brain barrier penetration capability and high intestinal absorption , which can impact their bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have shown to induce cell cycle arrest and apoptosis , leading to the inhibition of cell proliferation. These effects can contribute to their potential anticancer activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the thiazolo-pyrimidine core. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazolo-pyrimidine core.
Reduction: Reduced forms of the compound, often leading to the formation of dihydro derivatives.
Substitution: Substituted thiazolo-pyrimidine derivatives with different functional groups.
Comparison with Similar Compounds
- 6-Amino-2-thiaspiro[3,3]heptane hydrochloride
- 1H-Pyrazolo[3,4-b]pyridines
- Quinazolinone derivatives
Comparison: 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride is unique due to its specific thiazolo-pyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS.ClH/c7-4-3-8-6-9(5(4)10)1-2-11-6;/h1-3H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYTCXFEIBZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-20-8 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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